molecular formula C22H15BrO2 B7549321 (3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one

(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one

Cat. No. B7549321
M. Wt: 391.3 g/mol
InChI Key: BOYUWRVHTCLLJC-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one, commonly known as BMPC, is a synthetic compound that belongs to the class of flavonoids. BMPC has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of BMPC is not fully understood. However, studies have suggested that BMPC exerts its therapeutic effects by regulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. BMPC has also been found to inhibit the activity of enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMPC has been found to have various biochemical and physiological effects. Studies have shown that BMPC can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BMPC has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

BMPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BMPC is also readily available and can be purchased from chemical suppliers. However, there are some limitations to using BMPC in lab experiments. BMPC has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, the toxicity of BMPC has not been fully studied, and caution should be exercised when handling this compound.

Future Directions

For the research on BMPC include studying its potential therapeutic applications in other diseases, investigating its toxicity, developing new synthesis methods, and using it in combination with other drugs or therapies.

Synthesis Methods

BMPC can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, Suzuki coupling reaction, and Heck reaction. However, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of BMPC. In this method, 4-bromobenzaldehyde and 2-acetylphenol are reacted in the presence of a base catalyst, such as sodium hydroxide, to form BMPC.

Scientific Research Applications

BMPC has shown potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that BMPC has anti-cancer properties and can induce apoptosis in cancer cells. BMPC has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, BMPC has been shown to have neuroprotective effects and can prevent the degeneration of neurons.

properties

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO2/c23-17-12-10-15(11-13-17)14-19-21(24)18-8-4-5-9-20(18)25-22(19)16-6-2-1-3-7-16/h1-14,22H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUWRVHTCLLJC-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C/C3=CC=C(C=C3)Br)/C(=O)C4=CC=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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